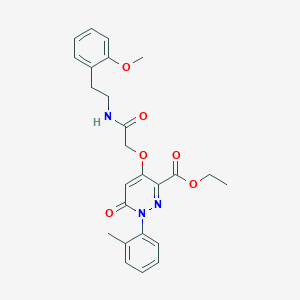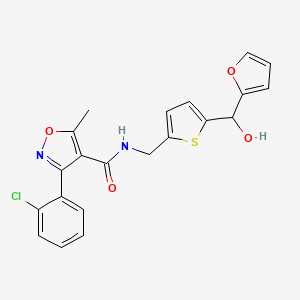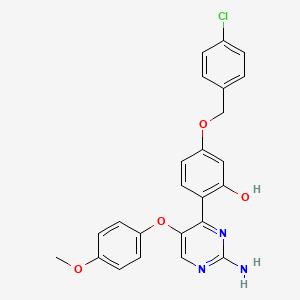
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Agents
Derivatives of 1,3,4-oxadiazoles, similar to 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide, have shown significant antibacterial activity. These compounds, including related structures, have been synthesized and found effective against various bacterial species, suggesting potential applications in developing new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticonvulsant Properties
Some indoline derivatives of 1,3,4-oxadiazoles have been evaluated for their anticonvulsant activities. These studies involve testing against maximal electroshock and pentylenetetrazole-induced seizures in mice. Certain derivatives have shown promising results, indicating potential for the development of new anticonvulsant medications (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antimicrobial and Hemolytic Activity
Research on 2,5-disubstituted 1,3,4-oxadiazole compounds has revealed their notable antimicrobial properties. These compounds have been tested against various microbial species, showing variable but significant activity relative to reference standards. Additionally, their hemolytic activity has been evaluated, making them interesting candidates for further biological screening (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Antiproliferative and Anti-inflammatory Agents
1,3,4-Oxadiazoles, structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. These studies include structure-activity relationship analyses, highlighting their potential as therapeutic agents against inflammation and cancer (Rapolu, Alla, Bommena, Murthy, Jain, Bommareddy, & Bommineni, 2013).
EGFR and COX-2 Inhibitors in Cancer Management
Some indole-based 1,3,4-oxadiazoles have been designed and synthesized as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), crucial enzymes in cancer management. These compounds have shown significant cytotoxic effects on various human cancer cell lines, suggesting their potential as EGFR inhibitors in cancer therapy (Sever, Altıntop, Özdemir, Akalın Çiftçi, Ellakwa, Tateishi, Radwan, Ibrahim, Otsuka, Fujita, Ciftci, & Ali, 2020).
Antibacterial Activity of Acetamide Derivatives
Acetamide derivatives, which include 1,3,4-oxadiazole rings, have been synthesized and evaluated for their antibacterial potentials. These compounds have shown moderate to significant inhibitory effects against various bacterial strains, providing a basis for further exploration as antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-15-7-3-1-6-14(15)10-21-18(25)11-24-16-8-4-2-5-13(16)9-17(24)19-23-22-12-26-19/h1-9,12H,10-11H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRVGFLBVUFRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)NCC3=CC=CC=C3Cl)C4=NN=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)


![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)